Octyltriethoxysilane

Beschreibung

Overview of Organosilane Chemistry and its Significance

Organosilanes are a class of chemical compounds that feature at least one stable silicon-carbon (Si-C) bond. zmsilane.comzmsilane.com This fundamental characteristic gives them a dual nature, enabling them to interface between organic and inorganic materials. dakenchem.com The general structure of an organosilane can be represented as R_nSiX_(4-n), where 'R' is an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxy group like methoxy (B1213986) or ethoxy. researchgate.net

The significance of organosilane chemistry lies in its ability to modify surfaces and enhance the performance of materials. Through processes of hydrolysis and condensation, the alkoxy groups react with water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.netscispace.com These silanols can then form strong, durable siloxane (Si-O-Si) bonds with inorganic substrates such as glass, metals, and mineral fillers, as well as with other silanol groups. researchgate.net This chemistry is crucial for improving adhesion, durability, and resistance to moisture and chemicals in a variety of products. guidechem.comdakenchem.com

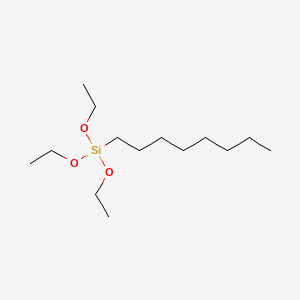

Specific Role of Triethoxyoctylsilane as a Coupling Agent and Surface Modifier

Triethoxyoctylsilane, with the chemical formula C14H32O3Si, serves as a prime example of an organofunctional silane (B1218182). guidechem.com Its molecule consists of a hydrophobic octyl group and three hydrolyzable ethoxy groups attached to a central silicon atom. nbinno.comresearchgate.net This structure dictates its specific roles in materials science.

As a coupling agent , Triethoxyoctylsilane enhances the bond between organic polymers and inorganic fillers or reinforcements. nbinno.com This leads to improved mechanical properties in composite materials, such as increased tensile strength and impact resistance. nbinno.commade-in-china.com The mechanism involves the ethoxy groups hydrolyzing to form silanols, which then bond with the inorganic surface. The octyl group, being non-polar, has a high affinity for the organic polymer matrix, thus creating a strong interfacial bridge. silicorex.com

As a surface modifier , Triethoxyoctylsilane is widely used to impart hydrophobicity (water repellency) to surfaces. chemicalbook.com When applied to substrates like concrete, glass, or inorganic pigments, it forms a durable, water-repellent layer. chemicalbook.com This is particularly valuable in coatings, where it improves adhesion to the substrate while also providing protection against moisture, leading to enhanced durability and scratch resistance. nbinno.comguidechem.com The long octyl chain creates a low surface energy coating that repels water, with reported water contact angles in the range of 150-170°. chemicalbook.comecopowerchem.com

The following table summarizes the key properties of Triethoxyoctylsilane:

| Property | Value |

| CAS Number | 2943-75-1 |

| Molecular Formula | C14H32O3Si |

| Molecular Weight | 276.49 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 84 - 85 °C at 0.5 mm Hg |

| Density | 0.88 g/mL at 25 °C |

| Refractive Index | n20/D 1.417 |

Note: The data in this table is compiled from sources. chemicalbook.comamericanelements.comalfa-chemistry.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

triethoxy(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRJTTSHWYDFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156327-81-0 | |

| Record name | Silane, triethoxyoctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156327-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029246 | |

| Record name | Triethoxyoctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, triethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxyoctylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2943-75-1 | |

| Record name | Octyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxycaprylylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethoxycaprylylsilane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-Octyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxyoctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyoctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYCAPRYLYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDC331P08E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Mechanisms of Triethoxyoctylsilane

Advanced Synthetic Routes for Triethoxyoctylsilane

The primary industrial method for synthesizing triethoxyoctylsilane involves a direct and efficient reaction, leveraging specific catalytic systems to achieve high yields and purity.

Triethoxyoctylsilane is typically synthesized through a one-step hydrosilylation reaction wikidata.org. This process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon double bond thegoodscentscompany.comfishersci.ca. The key raw materials for this synthesis are 1-octene (B94956) and triethoxyhydrosilane (HSi(OC2H5)3) wikidata.orgnih.gov.

Platinum catalysts are widely recognized for their high activity in hydrosilylation reactions within the silicones industry, facilitating the formation of silicon-carbon bonds thegoodscentscompany.comfishersci.ca. Notable platinum catalysts include Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex) and Speier's catalyst (H2[PtCl6]) thegoodscentscompany.comfishersci.ca. While all nine group eight transition metals exhibit some catalytic activity in hydrosilylation, platinum stands out, being approximately 1000 times more active than other transition metals, excluding rhodium.

For the synthesis of triethoxy(octyl)silane, optimal reaction conditions typically involve a 1-octene to triethoxyhydrosilane ratio of 1.05:1 wikidata.org. Triethoxyhydrosilane is added dropwise to the reaction mixture wikidata.org. The reaction temperature is maintained between 90-100°C, and the process usually takes about 3 hours, resulting in a crude product yield exceeding 90% wikidata.org. Subsequent purification via distillation can achieve a purity greater than 98% wikidata.org.

Recent advancements in catalysis for triethoxyoctylsilane synthesis include the use of atomically isolated platinum sites on titanium dioxide (Pt1δ+/TiO2). This catalyst has demonstrated nearly complete conversion and 100% selectivity towards triethoxy(octyl)silane as the anti-Markovnikov addition product when using 1-octene as the substrate. Furthermore, nickel nanoparticle catalysts have also been successfully employed for the hydrosilylation of alkenes with tertiary silanes, enabling the synthesis of triethoxy(octyl)silane from a mixture of octenes with an 81% yield and high selectivity.

Table 1: Key Parameters for Triethoxyoctylsilane Synthesis via Hydrosilylation

| Parameter | Typical Value/Condition | Reference |

| Raw Materials | 1-octene, Triethoxyhydrosilane | wikidata.org |

| Catalyst Type | Platinum catalysts (e.g., Karstedt's, Speier's) | wikidata.orgthegoodscentscompany.com |

| 1-Octene:Triethoxyhydrosilane | 1.05:1 | wikidata.org |

| Addition Method | Triethoxyhydrosilane added dropwise | wikidata.org |

| Reaction Temperature | 90-100°C | wikidata.org |

| Reaction Time | ~3 hours | wikidata.org |

| Crude Product Yield | >90% | wikidata.org |

| Purified Product Purity | >98% (via distillation) | wikidata.org |

Hydrolysis and Condensation Mechanisms of Triethoxyoctylsilane

Alkoxysilanes, including triethoxyoctylsilane, are prone to hydrolysis, which initiates a complex series of reactions nih.gov. This initial hydrolysis step leads to the formation of silanol-containing species, which are highly reactive intermediates crucial for bond formation in various applications. Water necessary for hydrolysis can originate from external addition, moisture present on the substrate surface, or atmospheric humidity. Both hydrolysis and subsequent condensation reactions proceed via acid- or base-catalyzed bimolecular displacement mechanisms.

The hydrolysis of alkoxysilanes is a catalytic process influenced by the concentrations of the alkoxysilane, water, proton, general base/acid, and the alcohol produced. The reaction rate is governed by primary factors such as the catalyst type, water-to-silane ratio, pH, and the nature of the organo-functional groups. Secondary factors, including temperature, solvent, ionic strength, the leaving group, and silane (B1218182) concentration, also play a role in influencing reaction rates.

Hydrolysis of silanes is frequently described as a first or pseudo-first order reaction with respect to the alkoxysilane concentration. However, the reaction order concerning water can vary significantly, ranging from 0.8 to 4.4, depending on the specific solvent and catalyst employed. The steric bulk of the alkoxy groups generally affects hydrolysis rates; for instance, methoxysilanes hydrolyze 6-10 times faster than ethoxysilanes. Additionally, increased organic substitution on the silicon atom can enhance the hydrolysis rate.

Silanols, characterized by the Si-O-H functional group, are formed through the hydrolysis of various silicon compounds, including alkoxysilanes. This involves the conversion of alkoxy groups into silanol-containing species. Unlike their carbon-based alcohol counterparts, silanols exhibit a strong propensity for self-condensation, leading to the formation of siloxane (Si-O-Si) linkages.

The condensation process can occur heterogeneously, between molecules and particles, or homogeneously, between molecules themselves. These condensation reactions follow the initial hydrolysis step, forming oligomers. These oligomers can then establish hydrogen bonds with hydroxyl groups present on a substrate surface. During subsequent drying or curing, a covalent linkage is formed with the substrate, accompanied by the release of water.

Both acid- and base-catalyzed mechanisms facilitate condensation. In acid-catalyzed reactions, protonated silanols are involved, and this process often proceeds slowly, with hydrolysis frequently being the rate-determining step. Under basic conditions, deprotonated silanols (silanolate anions) directly attack silicon atoms. The S_N2-Si mechanism is proposed for silane polymerization in alkaline environments, where nucleophilic hydroxyl or deprotonated silanol (B1196071) groups attack silicon atoms. The presence of electron-providing alkyl groups can reduce the acidity of silanols, thereby influencing the pH dependence of the condensation reaction.

Silanol polycondensation is a fundamental process for synthesizing high-molecular-weight silicones. While strong Brønsted acids and bases are commonly employed as catalysts in commercial processes, they may lead to the formation of cyclosiloxane byproducts. Lewis acids have emerged as effective catalysts that can limit the generation of these undesirable cyclosiloxane byproducts. A proposed concerted reaction mechanism for silanol condensation suggests that one silanol group protonates a neighboring silanol while simultaneously forming a Si-O bond. The resulting deprotonated silanol (siloxy group) then proceeds to form the Si-O-Si linkage.

Factors Influencing Reaction Kinetics and Product Architecture

Temperature is a critical factor that significantly impacts the kinetics of both hydrolysis and condensation reactions. An increase in temperature dramatically accelerates all three processes: hydrolysis, condensation, and, if applicable, epoxy ring opening. Research indicates that the hydrolysis and condensation rates of alkoxy groups generally increase with rising reaction temperatures.

For instance, studies on vinyltriethoxysilane (B1683064) have shown that the kinetics of organic/silica (B1680970) hybrid formation are accelerated with increasing temperature, with an activation energy estimated at 21 ± 1 kJ/mol. This suggests a complex underlying mechanism driven by both condensation reactions and dynamic interfacial energy forces. Heat treatment can notably enhance the rate of silane hydrolysis; an increase in temperature from 20°C to 50°C, for example, can increase the hydrolysis rate by more than six times.

Furthermore, thermal processes are often necessary to overcome the activation barrier for polymerization during condensation. Temperature also plays a role in influencing the product architecture, specifically the ratio between linear chains and cyclic structures formed during polycondensation. In gas-phase reactions, silane reacts with water at temperatures above 555°C, a process initiated by the thermal decomposition of silane. Fourier-transformed infrared (FTIR) measurements further support that silane-water interaction can lead to a decrease in the silane decomposition temperature.

Table 2: Influence of Temperature on Silane Hydrolysis and Condensation

| Effect of Temperature | Observation | Reference |

| Reaction Rate | Dramatically accelerates hydrolysis and condensation; rates of alkoxy group hydrolysis and condensation increase with temperature. Hydrolysis rate can increase >6 times from 20°C to 50°C. | |

| Activation Energy | For vinyltriethoxysilane, activation energy for hybrid formation is 21 ± 1 kJ/mol. Thermal processes are often required to overcome condensation barriers. | |

| Product Architecture | Influences the ratio of linear chains to cyclic structures in polycondensation. | |

| Silane-Water Reaction | Silane reacts with water above 555°C, initiated by thermal decomposition. Silane-water interaction can decrease the silane decomposition temperature. |

Surface Functionalization and Interface Science with Triethoxyoctylsilane

Mechanisms of Surface Attachment and Silanization

The interaction of triethoxyoctylsilane with surfaces, a process known as silanization, primarily involves hydrolysis and condensation reactions, leading to the formation of stable covalent bonds and self-assembled monolayers bisleyinternational.commdpi.com.

Triethoxyoctylsilane reacts with inorganic substrates that possess hydroxyl (-OH) groups on their surfaces, such as silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and magnesium oxide (MgO) bisleyinternational.comresearchgate.netresearchgate.net. The ethoxy groups (–OC₂H₅) of triethoxyoctylsilane are hydrolytically sensitive and undergo hydrolysis in the presence of moisture (water) to form silanol (B1196071) groups (–Si–OH) bisleyinternational.commdpi.com. This reaction is often catalyzed by acidic or alkaline environments, with the alkalinity of substrates like concrete positively influencing the sol-gel process atamanchemicals.commdpi.com.

The newly formed silanol groups then react with the hydroxyl groups present on the substrate surface through hydrogen bonding mdpi.comgoogle.com. During the drying phase, these hydrogen bonds are converted into stable siloxane bonds (Si–O–Si) via a condensation reaction, chemically linking the silane (B1218182) to the substrate mdpi.comgoogle.com. This process creates a robust chemical bond between the organic component of the silane (the octyl group) and the inorganic substrate bisleyinternational.comriverlandtrading.com. Studies have shown that triethoxyoctylsilane can effectively treat various inorganic materials, including glass, silica (B1680970), Al₂O₃, kaolin, ceramics, mica, silicon carbide (SiC), and talc (B1216) guidechem.com. The efficiency of surface modification can vary depending on the type of metal oxide, with alumina (B75360) oxide often showing high modification efficiency researchgate.net.

Triethoxyoctylsilane is known to form self-assembled monolayers (SAMs) on various surfaces atamanchemicals.comchemicalbook.com. The formation of these monolayers involves a two-step kinetic process: a rapid initial attachment of the silane molecules to the surface, followed by a slower re-orientation and rearrangement of the attached molecules researchgate.net. Fourier Transform Infrared (FTIR) spectroscopy and Atomic Force Microscopy (AFM) studies have confirmed this process on silica surfaces, showing rapid surface coverage within minutes and a slower re-orientation over several hours researchgate.net.

The structure of the SAMs formed by triethoxyoctylsilane is characterized by a close-packed arrangement of the hydrophobic octyl chains, which extend away from the substrate surface atamanchemicals.comgoogle.com. This arrangement is crucial for imparting the desired surface properties. The formation of a dense, uniform monolayer is influenced by factors such as reaction time, temperature, the degree of hydration of the substrate, the nature of the solvent, and the surface morphology acs.org. The covalent bonding to the substrate and the hydrophobic interactions between the hydrocarbon chains contribute to the stability and integrity of the SAM, creating a barrier effect google.com.

Tailoring Surface Properties through Triethoxyoctylsilane Modification

The modification of surfaces with triethoxyoctylsilane allows for precise control over various surface properties, making it a valuable tool in material science and engineering.

One of the primary applications of triethoxyoctylsilane is to impart or enhance hydrophobicity (water repellency) to surfaces atamanchemicals.comhaihangchem.combisleyinternational.com. The hydrophobic octyl group, once anchored to the surface, creates a low surface energy layer that repels water atamanchemicals.combisleyinternational.comchemicalbook.comgoogle.com. This leads to a significant increase in the water contact angle, a measure of hydrophobicity atamanchemicals.comchemicalbook.com.

Triethoxyoctylsilane can achieve high water contact angles, typically in the range of 150-170° on modified surfaces, indicating superhydrophobic characteristics atamanchemicals.comchemicalbook.comsigmaaldrich.com. For instance, concrete surfaces treated with triethoxyoctylsilane have shown water absorption reductions of over 90% and contact angles exceeding 116°, with some reaching up to 126° mdpi.com. Similarly, superhydrophobic coatings on mild steel, incorporating triethoxyoctylsilane-modified SiO₂ nanoparticles, have achieved water contact angles of 153 ± 2° with a low sliding angle of 5 ± 2° researchgate.net. The effectiveness of hydrophobization is also demonstrated on glass, where oligomeric silanes, including those derived from triethoxyoctylsilane, can reduce surface free energies and make surfaces highly water- and oil-repellent researchgate.net.

The following table illustrates typical contact angle values achieved on various substrates modified with triethoxyoctylsilane:

| Substrate | Water Contact Angle (°) | Reference |

| General Surfaces | 150-170 | atamanchemicals.comchemicalbook.com |

| Concrete | >116 (up to 126) | mdpi.com |

| Mild Steel (with SiO₂ nanoparticles) | 153 ± 2 | researchgate.net |

| Al₂O₃ Surface | 153.9 ± 3.2 | acs.org |

Triethoxyoctylsilane acts as a coupling agent, improving the adhesion and compatibility between dissimilar materials, particularly between organic polymers and inorganic fillers or substrates nbinno.comalibaba.comriverlandtrading.comguidechem.comglpbio.com. It forms a chemical bridge, enhancing the bonding strength and durability of composites and coatings nbinno.com.

In polymer composites, triethoxyoctylsilane improves the dispersion of inorganic fillers and their compatibility with the polymer matrix, leading to enhanced mechanical properties such such as tensile strength, toughness, and impact resistance nbinno.comriverlandtrading.comguidechem.comecopowerchem.com. It is also used in paints and coatings to improve adhesion to the substrate and provide water repellence, scratch resistance, and durability nbinno.combisleyinternational.com. In laminated glass production, it improves adhesion between glass and the polymer interlayer, resulting in strong and durable products nbinno.com. Furthermore, it enhances the adhesion of sealants and caulks to various substrates, crucial for watertight seals in construction and automotive applications riverlandtrading.com. The ability of silanes to migrate to the substrate interface and improve bonding is a well-known phenomenon atamanchemicals.com.

The modification of a surface with triethoxyoctylsilane significantly reduces its surface energy atamanchemicals.comchemicalbook.comgoogle.com. This reduction is a direct consequence of the formation of a low-energy hydrophobic layer by the oriented octyl chains atamanchemicals.comchemicalbook.com. A low surface energy leads to decreased wettability and increased contact angles with liquids, as the weak interaction between the liquid and the surface minimizes adhesion google.com. This property is particularly beneficial in applications requiring water and oil repellency, self-cleaning effects, and anti-adhesion characteristics google.comresearchgate.netresearchgate.net. For instance, superhydrophobic surfaces created with triethoxyoctylsilane have exhibited very low surface energy values, contributing to their self-cleaning performance researchgate.net.

Advanced Characterization Methodologies for Triethoxyoctylsilane Systems

Wettability and Surface Energy Assessment

Water Contact Angle (WCA) Measurements

Water Contact Angle (WCA) measurements are a primary method for quantifying the hydrophobicity of surfaces modified with triethoxyoctylsilane. A higher WCA indicates greater water repellency. Triethoxyoctylsilane is known to form hydrophobic coatings with low surface energy, typically resulting in WCAs in the range of 150-170°. atamanchemicals.comscientificlabs.co.ukchemicalbook.incenmed.com

For instance, a superhydrophobic coating developed for cement surfaces, incorporating triethoxy(octyl)silane and nano-silica particles, achieved a high WCA of 161°. espublisher.comresearchgate.netespublisher.comresearchgate.net Similarly, triethoxyoctylsilane-modified SiO2 nanoparticle-based coatings have demonstrated maximum WCAs of 153 ± 2° on mild steel, contributing to superhydrophobic properties. researchgate.net In another study, ZnO nanowire films modified with triethoxyoctylsilane exhibited a superhydrophobic three-phase contact angle of 151° ± 0.5°. researchgate.net

The table below summarizes some reported WCA values for triethoxyoctylsilane-modified surfaces:

| System | Water Contact Angle (WCA) | Reference |

| Superhydrophobic coating on cement surfaces | 161° | espublisher.comresearchgate.netespublisher.comresearchgate.net |

| SiO2 nanoparticles on mild steel | 153 ± 2° | researchgate.net |

| ZnO nanowire films | 151° ± 0.5° | researchgate.net |

| General triethoxyoctylsilane coatings | 150-170° | atamanchemicals.comscientificlabs.co.ukchemicalbook.incenmed.com |

Sliding Angle Analysis

Sliding angle (SA) analysis complements WCA measurements by providing insight into the adhesion of water droplets to a surface. A low sliding angle, typically less than 10°, is characteristic of superhydrophobic surfaces, indicating that water droplets readily roll off the surface. espublisher.comnih.gov

For triethoxyoctylsilane-modified SiO2 nanoparticle coatings, a sliding angle of 5 ± 2° was observed, alongside a high WCA, confirming their superhydrophobic nature. researchgate.net In the context of superhydrophobic cement coatings, the material maintained its superhydrophobic properties even after mechanical stress, with water droplets forming nearly spherical shapes. espublisher.com ZnO nanowire films modified with triethoxyoctylsilane also exhibited a low sliding angle of 7°, further validating their superhydrophobicity. researchgate.net

Surface Free Energy Calculations (e.g., Owens-Wendt-Rabel-Kaelble Method)

Surface free energy (SFE) is a critical parameter for understanding the wetting behavior of surfaces. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a common approach to calculate SFE and its polar and dispersion components, utilizing contact angles of at least two different liquids (e.g., water and diiodomethane). doaj.orgceramics-silikaty.cz

Triethoxyoctylsilane is known to provide hydrophobic coatings with low surface energy. atamanchemicals.comscientificlabs.co.ukchemicalbook.incenmed.com For example, a superhydrophobic surface achieved a low surface free energy of (1.45 ± 0.02) dyn/cm, which contributed to its high contact angle. researchgate.net The influence of treatment temperature on inorganic-organic films containing triethoxy(octyl)silane has been studied, revealing that temperature affects the morphology, roughness, and surface free energy of these films. doaj.orgceramics-silikaty.czcas.cz

Thermal and Mechanical Characterization

The thermal and mechanical stability of triethoxyoctylsilane systems are crucial for their long-term performance in various applications.

Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content

Thermogravimetric Analysis (TGA) is a widely used technique to assess the thermal stability of materials and determine their organic content by measuring mass loss as a function of temperature. researchgate.net

Studies have shown that triethoxyoctylsilane-modified materials exhibit good thermal stability. For instance, TiO2/polysiloxane resin composite coatings, where TiO2 nanoparticles were modified by triethoxyoctylsilane, maintained a stable contact angle and sliding angle over a temperature range of 60-160 °C, indicating good thermal stability. cnrs.fr The thermal decomposition of triethoxyoctylsilane itself may yield formaldehyde (B43269) at elevated temperatures. chemmasters.net In cement-based materials, DTA/TG analysis has provided insights into the impact of triethoxyoctylsilane on the composition and formation of mineral phases, showing noticeable changes in thermal decomposition and the amount of bound water. vut.cz

Mechanical Robustness Testing (e.g., Blade Scratch Test)

Mechanical robustness is a key property for coatings, especially in applications where the surface is exposed to wear and tear. The blade scratch test is a common method to evaluate the scratch resistance and durability of coatings. espublisher.comresearchgate.net

Superhydrophobic coatings containing triethoxy(octyl)silane have demonstrated significant mechanical robustness. For example, a silica-based superhydrophobic coating on cement surfaces retained its superhydrophobic properties even after a blade scratch test, with the WCA remaining at 151°, indicating its ability to withstand mechanical damage. espublisher.comresearchgate.netespublisher.comresearchgate.net Triethoxyoctylsilane is also used as a surface modifier in paints and coatings to improve scratch resistance and durability. nbinno.com Other research indicates that coatings can retain superhydrophobic properties after a pencil hardness test and knife scratch test. x-mol.net

Other Relevant Characterization Techniques

Beyond wettability, thermal, and mechanical analyses, a range of other techniques are employed to fully characterize triethoxyoctylsilane systems.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is extensively used to confirm the successful modification of surfaces by triethoxyoctylsilane, identifying characteristic Si-O-Si bonds typical of siloxane structures and Si-C bonds. espublisher.comresearchgate.netespublisher.comresearchgate.netresearchgate.netresearchgate.netkaimosi.comnih.govmdpi.com

Scanning Electron Microscopy (SEM) and Field-Emission Scanning Electron Microscopy (FESEM): These techniques are vital for observing the surface morphology, micro-nano hierarchical roughness, and the distribution of nanoparticles in triethoxyoctylsilane-modified coatings. espublisher.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgaimspress.com

Atomic Force Microscopy (AFM): AFM provides detailed information about surface roughness and morphology at the nanoscale, including the formation of self-assembled monolayers and the adhesion forces between modified surfaces and other molecules. researchgate.netdoaj.orgceramics-silikaty.czcas.cznih.govmdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR): NMR spectroscopy is used for the structural characterization of triethoxyoctylsilane, confirming its chemical structure and purity. kaimosi.comichemical.comnih.govchemicalbook.comspectrabase.com

X-ray Diffraction (XRD): XRD can be used to characterize the structural properties of samples, particularly in composites involving crystalline phases. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is employed to evaluate the corrosion resistance performance of coatings, such as triethoxyoctylsilane-modified SiO2 nanoparticle coatings on mild steel. researchgate.net

Optical Microscopy: Used for general observation of film morphology and surface features. researchgate.netrsc.orgaimspress.com

Time-of-Flight Mass Spectrometry (TOF-MS) with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption Ionization (MALDI): These advanced mass spectrometry techniques can characterize monomeric alkyltrialkoxysilanes and their reaction products, such as silsesquioxanes, formed through hydrolysis and condensation. isidl.com

Applications and Performance in Advanced Materials

Triethoxyoctylsilane in Superhydrophobic Coatings Triethoxyoctylsilane plays a crucial role in the development of superhydrophobic coatings, which are designed to repel water effectively. These coatings achieve their water-repellent properties by creating a micro-nano hierarchical roughness on the surface combined with a low surface energy material like Triethoxyoctylsilane.researchgate.netcenmed.comresearchgate.netunimi.itThe resulting surfaces exhibit high water contact angles (WCAs) and low sliding angles, causing water droplets to roll off easily and carry away dirt particles, thus demonstrating self-cleaning capabilities.researchgate.netunimi.itnih.govgoogle.com

Corrosion Resistance Enhancement in Metallic Substrates Triethoxyoctylsilane-based coatings significantly enhance the corrosion resistance of various metallic substrates, including stainless steel, mild steel, and magnesium alloys.researchgate.netresearchgate.netelectrochemsci.orgdntb.gov.uazxchem.commyskinrecipes.comelectrochemsci.orgepa.govscilit.commdpi.compku.edu.cnwindren.seThe mechanism involves the formation of a robust barrier layer that prevents direct contact between the metal surface and corrosive agents like moisture and salts.riverlandtrading.comzxchem.commyskinrecipes.comDuring the deposition process, Triethoxyoctylsilane undergoes hydrolysis and condensation reactions, leading to the formation of metal-O-Si covalent bonds between the substrate's oxide passive film and an intermediate siloxane layer, which is further capped by an outermost Si-O-Si network.researchgate.netelectrochemsci.orgelectrochemsci.orgpku.edu.cn

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests are commonly employed to evaluate the anticorrosive performance of these coatings. Studies on 304 stainless steel coated with Triethoxyoctylsilane have demonstrated a significant reduction in the electrochemical corrosion rate. researchgate.netelectrochemsci.orgelectrochemsci.org For instance, silane-coated magnesium alloys exhibited a two-order-of-magnitude decrease in corrosion current densities compared to bare magnesium, along with a 67-80% reduction in hydrogen evolution volume over a 700-hour immersion period in Hank's solution. Similarly, Triethoxyoctylsilane-modified SiO₂ nanoparticle-based superhydrophobic coatings on mild steel have shown noteworthy corrosion resistance, achieving a water contact angle of 153 ± 2°. researchgate.net

Table 1: Corrosion Resistance Performance of Triethoxyoctylsilane Coatings

| Substrate Type | Coating Composition (Key Component) | Corrosion Current Density (Coated) | Corrosion Current Density (Bare) | Hydrogen Evolution Reduction | Water Contact Angle (WCA) | Reference |

| Magnesium Alloy | Triethoxyoctylsilane | 0.68–0.88 μA/cm² | 32.93 μA/cm² | 67–80% (over 700h) | - | |

| Mild Steel | Triethoxyoctylsilane-modified SiO₂ NPs | Not specified | Not specified | - | 153 ± 2° | researchgate.net |

| Stainless Steel | Triethoxyoctylsilane/Tetraethoxysilane | Significantly reduced | Higher | - | Increased hydrophobicity | researchgate.netelectrochemsci.orgelectrochemsci.org |

Self-Cleaning Functionality Superhydrophobic coatings incorporating Triethoxyoctylsilane exhibit excellent self-cleaning capabilities, a highly desirable property in various applications.researchgate.netunimi.itnih.govgoogle.comThis functionality is attributed to the high water contact angles and low sliding angles achieved by these surfaces, which enable water droplets to roll off effortlessly, picking up and removing dust, dirt, and other contaminants in the process.researchgate.netunimi.itnih.gov

For instance, a superhydrophobic coating prepared on hemp fabric, modified with Triethoxyoctylsilane, demonstrated a water contact angle of up to 156°. nih.gov This coating effectively prevented the adhesion of dye solutions and powders, showcasing its robust self-cleaning and anti-fouling characteristics. nih.gov Similarly, silica-based superhydrophobic coatings containing Triethoxyoctylsilane applied to cement surfaces achieved a high WCA of 161°. espublisher.com Even after mechanical abrasion, these coatings retained their superhydrophobic properties, with a WCA of 151°, indicating that the self-cleaning functionality is maintained even under physical stress. espublisher.com

Table 2: Self-Cleaning Performance of Triethoxyoctylsilane Coatings

| Substrate Type | Coating Composition (Key Component) | Initial Water Contact Angle (WCA) | WCA After Abrasion/Environmental Test | Self-Cleaning Capability | Reference |

| Mild Steel | Triethoxyoctylsilane-modified SiO₂ NPs | 153 ± 2° | - | Noteworthy | researchgate.net |

| Hemp Fabric | Triethoxyoctylsilane-modified MOF | Up to 156° | - | Excellent (anti-fouling) | nih.gov |

| Cement Surface | Triethoxyoctylsilane/Nano-silica | 161° | 151° (after blade scratch) | Excellent | espublisher.com |

Durability and Longevity of Coatings in Environmental Exposure The durability and longevity of Triethoxyoctylsilane-based coatings under environmental exposure are critical for their practical applications. These coatings are engineered to withstand various environmental stressors, including moisture, UV radiation, and mechanical abrasion, thereby extending the service life of the protected materials.nbinno.comsilverfernchemical.comriverlandtrading.commyskinrecipes.comespublisher.comalibaba.com

Triethoxyoctylsilane contributes to enhanced durability by forming strong chemical bonds with the substrate and creating a stable, cross-linked network. researchgate.netelectrochemsci.orgdntb.gov.uaalibaba.com Coatings on wood surfaces, for instance, have demonstrated UV stability, exhibiting minimal color change and photodegradation after accelerated UV weathering tests. researchgate.net A notable example is the Triethoxyoctylsilane-modified hemp fabric, which showed excellent UV-blocking properties with a UV protection factor (UPF) as high as 105.44, indicating robust protection against ultraviolet radiation. nih.gov Furthermore, superhydrophobic coatings on Q235 steel maintained a water contact angle above 152° even after 120 hours of UV exposure, underscoring their resistance to photodegradation. mdpi.com

In terms of mechanical durability, blade scratch tests performed on Triethoxyoctylsilane-containing coatings on cement surfaces revealed that the superhydrophobic properties were largely retained, with the WCA remaining at 151° even after scraping. espublisher.com This indicates the coating's ability to withstand mechanical damage while preserving its water-repellent functionality. espublisher.com Long-term stability tests have also shown promising results, with some superhydrophobic coatings maintaining a high contact angle (e.g., 153°) after six months of exposure to atmospheric conditions. mdpi.com The ability of Triethoxyoctylsilane to form a durable, hydrophobic layer contributes significantly to the extended longevity and performance of these advanced material coatings in challenging environments. alibaba.commdpi.com

Table 3: Durability and Longevity of Triethoxyoctylsilane Coatings

| Substrate Type | Coating Composition (Key Component) | Durability Test | Performance Metric | Result | Reference |

| Wood | Triethoxy(octyl)silane-modified ZnO NPs | UV weathering | Color change, photodegradation | Minimal | researchgate.net |

| Hemp Fabric | Triethoxyoctylsilane-modified MOF | UV exposure | UV Protection Factor (UPF) | 105.44 | nih.gov |

| Q235 Steel | MTMS/Nano SiO₂/Micron ZnO (with Triethoxyoctylsilane) | UV exposure (120h) | Water Contact Angle (WCA) | >152° | mdpi.com |

| Cement Surface | Triethoxyoctylsilane/Nano-silica | Blade scratch | WCA after scraping | 151° (initial 161°) | espublisher.com |

| General | Triethoxyoctylsilane-based coatings | Atmospheric exposure (6 months) | WCA | 153° | mdpi.com |

Triethoxyoctylsilane in Hybrid Materials and Nanocomposites

Sol-Gel Derived Hybrid Organic-Inorganic Materials Triethoxyoctylsilane is a pivotal precursor in the sol-gel process for synthesizing a wide range of hybrid organic-inorganic materials and nanocomposites.researchgate.netelectrochemsci.orgdntb.gov.uapku.edu.cnatamanchemicals.commdpi.comrsc.orgIn this process, the ethoxy groups of Triethoxyoctylsilane undergo hydrolysis, followed by condensation reactions, leading to the formation of a highly cross-linked network composed of Si-O-Si and metal-O-Si covalent bonds.researchgate.netelectrochemsci.orgdntb.gov.uapku.edu.cnThis molecular-level integration of organic and inorganic components results in materials with enhanced properties.

Triethoxyoctylsilane is extensively used to functionalize the surface of nanoparticles, such as silica (B1680970) (SiO₂) and titanium dioxide (TiO₂), to impart hydrophobicity and create hierarchical micro-nano roughness. researchgate.netunimi.itmdpi.commdpi.commdpi.comsigmaaldrich.com For example, Triethoxyoctylsilane-modified SiO₂ nanoparticles have been successfully employed to develop superhydrophobic coatings on mild steel, demonstrating improved surface characteristics. researchgate.net Another application involves the in-situ hydrolysis-condensation of Triethoxyoctylsilane within an amino-terminated polydimethylsiloxane (B3030410) (APT-PDMS) aqueous dispersion, yielding durable water-repellent finishes for textiles. mdpi.com Furthermore, Triethoxyoctylsilane serves as a silane (B1218182) coupling agent for the surface modification of aqueous miscible organic layered double hydroxides (AMO-LDHs), demonstrating its versatility in creating diverse hybrid material systems. rsc.org

Adhesion Promotion in Diverse Material Systems Triethoxyoctylsilane is widely recognized and utilized as an effective adhesion promoter and coupling agent across various material systems.ontosight.ainbinno.comsilverfernchemical.comriverlandtrading.comzxchem.commyskinrecipes.comalibaba.comatamanchemicals.comxdbiochems.comresearchgate.netIts unique chemical structure, featuring both organic and inorganic functional groups, allows it to form strong chemical bonds between dissimilar materials, thereby enhancing interfacial adhesion.ontosight.ainbinno.comriverlandtrading.comalibaba.com

This compound is particularly effective in improving the bonding between organic polymers and inorganic substrates such as glass, metals, ceramics, mineral fillers, and concrete. ontosight.ainbinno.comriverlandtrading.comzxchem.commyskinrecipes.comalibaba.comatamanchemicals.com By acting as a molecular bridge, Triethoxyoctylsilane facilitates improved compatibility and dispersion of fillers within polymer matrices, which in turn leads to enhanced mechanical properties, including increased tensile strength, toughness, and impact resistance of the composite materials. nbinno.comzxchem.comalibaba.com

Table 4: Adhesion Promotion by Triethoxyoctylsilane

| Material System | Role of Triethoxyoctylsilane | Effect on Adhesion/Properties | Reference |

| Polymer Composites/Blends | Coupling Agent, Adhesion Promoter | Improves adhesion between polymer and inorganic fillers; enhances mechanical properties (tensile strength, toughness, impact resistance); improves filler dispersion | nbinno.comriverlandtrading.comzxchem.comalibaba.com |

| Coatings, Adhesives, Sealants | Adhesion Promoter | Enhances bonding to inorganic surfaces (metals, glass, ceramics, concrete); improves durability and performance; better coverage and bonding | nbinno.comriverlandtrading.comzxchem.commyskinrecipes.comalibaba.com |

| Glass, Metal, Ceramics | Surface Modifier, Adhesion Promoter | Imparts hydrophobicity; enhances bonding and resistance to moisture/corrosion | ontosight.airiverlandtrading.commyskinrecipes.com |

| Textiles (e.g., Cotton, Polyester) | Coupling Agent | Forms covalent Si-O-C bonds with cellulose (B213188) fibers; improves adhesion of water-repellent finishes | mdpi.com |

| Concrete/Cementitious Materials | Adhesion Promoter, Water Repellent | Enhances adhesion between cementitious materials and aggregates; improves water repellency and durability | riverlandtrading.comzxchem.com |

Environmental Fate and Ecotoxicological Considerations

Hydrolytic Stability and Degradation Pathways in Environmental Compartments (Water, Soil, Air)

Triethoxyoctylsilane demonstrates rapid hydrolytic instability in aqueous environments. At 25 °C and pH 7, the measured hydrolysis half-life ranges from 0.3 to 0.6 hours oecd.org. Another assessment indicates a half-life of approximately 2 hours at 25 °C mdpi.com. This hydrolysis reaction involves the replacement of the three ethoxy groups (-OC₂H₅) with hydroxyl groups (-OH), leading to the formation of silanol (B1196071) species, specifically octylsilanetriol, and the release of three moles of ethanol (B145695) for each mole of triethoxyoctylsilane oecd.orgmdpi.comcir-safety.orgresearchgate.net. The hydrolysis process also occurs rapidly under acidic conditions, with a half-life of 1.2-1.9 hours at pH 4.0 cir-safety.org.

In the atmosphere, triethoxyoctylsilane is predicted to undergo indirect photo-oxidation through reactions with hydroxyl radicals, resulting in an estimated half-life of 4.5 hours oecd.org. While direct degradation pathways in soil are not extensively detailed for the parent compound, its rapid hydrolysis in the presence of moisture, which is inherent in soil, suggests that the original compound is unlikely to persist in this compartment oecd.orgspecchem.com.

Fate of Hydrolysis Products (e.g., Octylsilanetriol, Condensed Silanetriols)

The primary hydrolysis products of triethoxyoctylsilane are octylsilanetriol and ethanol oecd.orgmdpi.comcir-safety.org.

Octylsilanetriol: This silanol is expected to partition predominantly to soil and water due to its notable water solubility and its capacity to bind to mineral surfaces oecd.org. In both aquatic and atmospheric environments, octylsilanetriol may undergo photolytic degradation oecd.org. There is also a possibility of slow biodegradation occurring in water and soil oecd.org. A significant characteristic of octylsilanetriol is its tendency to self-condense into highly cross-linked, high molecular weight polymers when concentrations exceed approximately 500 mg/L, which makes direct measurement of its water solubility challenging oecd.org. Adsorption onto surfaces and subsequent condensation to disiloxanes are considered important properties in dilute aqueous solutions oecd.org.

Condensed Silanetriols: As octylsilanetriol undergoes self-condensation, it forms larger, water-insoluble polymeric resins that can precipitate out of water oecd.org. These condensed octylsilanetriol materials are generally not expected to be readily biodegradable oecd.org. The high reactivity of silanol groups facilitates cross-linking through condensation, leading to the formation of three-dimensional hybrid silica (B1680970) gels researchgate.net.

Ethanol: This co-product of hydrolysis is readily biodegradable in the environment oecd.org.

Biodegradation Potential in Aquatic and Terrestrial Environments

Triethoxyoctylsilane itself is not considered readily biodegradable. Standard ready biodegradability tests (OECD TGs 301 B, 301 C, and 301 D) showed a biodegradation rate of 5-6% over 28 days oecd.org. Another study reported a biodegradation of 31.5% for triethoxyoctylsilane in an OECD 301D test europa.eu. Given its rapid hydrolysis, any observed biodegradation potential is primarily attributed to its readily biodegradable hydrolysis product, ethanol oecd.org. Conversely, octylsilanetriol and its condensed forms are generally not expected to be readily biodegradable oecd.org. However, slow biodegradation of octylsilanetriol in water and soil is possible oecd.org.

Sorption and Partitioning Behavior in Environmental Systems (e.g., Sediment, Water, Soil)

The environmental partitioning of triethoxyoctylsilane is significantly influenced by its rapid hydrolysis.

Triethoxyoctylsilane:

Octanol-Water Partition Coefficient (log Kow): Measured at >3.7 at 23 °C oecd.org. However, this value may not be entirely accurate due to the compound's hydrolytic instability oecd.org. Another reported log Kow value is 6.41 (OECD 117) evonik.com.

Water Solubility: Measured at <0.13 mg/L at 22.8 °C oecd.org. Similar to log Kow, this value might be affected by hydrolytic instability oecd.org.

Organic Carbon-Water Partition Coefficient (log Koc): A predicted log Koc value of 4.0 has been obtained using a validated Quantitative Structure-Activity Relationship (QSAR) estimation method, which is considered reliable for assessment europa.eu. This high log Koc value suggests a strong potential for adsorption to organic carbon in soil and sediment europa.euecetoc.org.

Henry's Law Constant: A value of 1.49 x 10² Pa-m³/mole (1.47 x 10⁻³ atm-m³/mole) indicates a high potential for volatilization from the water phase oecd.org.

Fugacity Model (Level III): A fugacity model calculation, assuming equal and continuous release to air, water, and soil, predicts that triethoxyoctylsilane would distribute mainly to the sediment compartment (69.8%) and water (19.9%), with minor distributions to soil (7.2%) and air (3%) oecd.org. However, it is important to note that the parent compound is unlikely to be found in the environment due to its rapid hydrolytic breakdown oecd.org.

Hydrolysis Products:

Octylsilanetriol: Expected to primarily partition to soil and water due to its high water solubility and propensity to bind to mineral surfaces oecd.org. The hydrolysis products, including octylsilanetriol and ethanol, generally exhibit low log Kow values (<3), suggesting a low potential for adsorption compared to the parent compound europa.eu.

Ethanol: Not anticipated to bioaccumulate, with a calculated Bioconcentration Factor (BCF) of 3.16 oecd.org.

| Property | Value | Conditions/Method | Source |

|---|---|---|---|

| Hydrolysis Half-life (Water) | 0.3 - 0.6 hours | 25 °C, pH 7 | oecd.org |

| Hydrolysis Half-life (Water) | ~2 hours | 25 °C | mdpi.com |

| Hydrolysis Half-life (Water) | 1.2 - 1.9 hours | pH 4.0 | cir-safety.org |

| Photo-oxidation Half-life (Air) | 4.5 hours | Reaction with hydroxyl radicals | oecd.org |

| Log Kow | >3.7 | Measured, 23 °C (Potentially inaccurate due to hydrolysis) | oecd.org |

| Log Kow | 6.41 | OECD 117 | evonik.com |

| Water Solubility | <0.13 mg/L | Measured, 22.8 °C (Potentially inaccurate due to hydrolysis) | oecd.org |

| Log Koc | 4.0 | Validated QSAR estimation | europa.eu |

| Henry's Law Constant | 1.49 x 10² Pa-m³/mole | - | oecd.org |

| Biodegradation (28 d) | 5-6% | OECD TGs 301 B, 301 C, 301 D | oecd.org |

| Biodegradation (28 d) | 31.5% | OECD 301D | europa.eu |

Ecotoxicological Assessment Methodologies and Data Interpretation

Ecotoxicological assessments of triethoxyoctylsilane must consider its rapid hydrolysis in aqueous environments. Consequently, aquatic organisms are likely exposed to a mixture of the parent compound and its hydrolysis products, including ethanol, octylsilanetriol, and various condensed octylsilanetriol materials oecd.orgmdpi.comcir-safety.org. Therefore, any observed intrinsic toxicity is generally attributed to this complex mixture rather than solely to the parent molecule oecd.orgcir-safety.org.

Acute Aquatic Toxicity:

Fish: For Oncorhynchus mykiss (rainbow trout), the 96-hour LC50 was determined to be >0.055 mg/L (OECD TG 203; flow-through; measured) oecd.orgmdpi.comchempoint.com. The substance was found to be non-toxic at its limit of water solubility under test conditions evonik.comchempoint.com.

Aquatic Invertebrates: For Daphnia magna (water flea), the 48-hour EC50 was >0.049 mg/L (OECD TG 202) mdpi.comchempoint.com. Similar to fish, it showed no toxicity at its limit of water solubility evonik.com.

Activated Sludge Microorganisms: In a 3-hour test (OECD 209), the EC50 for activated sludge was >1000 mg/L, and the No Observed Effect Concentration (NOEC) was 1000 mg/L evonik.com. This indicates that the substance is not toxic to microorganisms at concentrations within its water solubility range evonik.com.

Bioaccumulation Potential:

The parent chemical and/or some of its hydrolysis products are reported to have a moderate bioaccumulation potential oecd.org.

In a 70-day study (OECD TG 305C) evaluating bioconcentration in common carp (B13450389) (Cyprinus carpio), Bioconcentration Factors (BCFs) were estimated to be 1670 at a high treatment level and 1980 at a low treatment level, with a geometric mean average of 1818 oecd.org. Another source reports a BCF of 1890 for carp (OECD 305) and states that the substance is "not bioaccumulative" evonik.com. This discrepancy in interpretation may arise from different regulatory thresholds or assessment criteria for bioaccumulation.

Ethanol, a major hydrolysis product, is not expected to bioaccumulate, with a calculated BCF of 3.16 oecd.org.

Terrestrial Toxicity: Reliable terrestrial toxicity data are available for triethoxyoctylsilane europa.eu. However, specific detailed findings for soil-dwelling or terrestrial organisms are not provided in the readily available summaries evonik.com.

| Endpoint | Species | Value | Exposure Time | Method/Remarks | Source |

|---|---|---|---|---|---|

| Acute Fish Toxicity (LC50) | Oncorhynchus mykiss (Rainbow Trout) | >0.055 mg/L | 96 h | OECD TG 203; flow-through; measured; not toxic at solubility limit | oecd.orgmdpi.comevonik.comchempoint.com |

| Acute Aquatic Invertebrate Toxicity (EC50) | Daphnia magna (Water Flea) | >0.049 mg/L | 48 h | OECD TG 202; not toxic at solubility limit | mdpi.comevonik.comchempoint.com |

| Toxicity to Microorganisms (EC50) | Activated Sludge | >1000 mg/L | 3 h | OECD 209; not toxic at solubility limit | evonik.com |

| Bioconcentration Factor (BCF) | Cyprinus carpio (Common Carp) | 1670 (high treatment) / 1980 (low treatment) | 70 d | OECD TG 305C; geometric mean 1818 | oecd.org |

| Bioconcentration Factor (BCF) | Cyprinus carpio (Common Carp) | 1890 | - | OECD 305; not bioaccumulative | evonik.com |

| Calculated BCF (Ethanol) | - | 3.16 | - | Not likely to bioaccumulate | oecd.org |

Future Research Directions and Opportunities

Development of Novel Triethoxyoctylsilane Derivatives with Enhanced Functionality

The future of Triethoxyoctylsilane lies in the strategic development of novel derivatives designed to exhibit enhanced or tailored functionalities. This involves modifying its molecular structure to impart specific chemical or physical properties beyond its current capabilities. For instance, the ethoxy groups of Triethoxyoctylsilane are susceptible to hydrolysis, forming silanol (B1196071) species that subsequently condense to create a robust siloxane network mdpi.com. Research could focus on altering these alkoxy groups to control the hydrolysis and condensation rates, thereby influencing the formation and properties of the resulting siloxane layers.

Furthermore, the octyl chain, responsible for the compound's inherent hydrophobicity, presents opportunities for modification. Varying the length of the alkyl chain or introducing additional functional groups (e.g., amino, methacrylate, epoxy, or fluoroalkyl groups) could lead to derivatives with tunable surface energy, oleophobicity, or reactivity for specific interactions researchgate.netgoogle.com. Such modifications would allow for the creation of molecular and macromolecular compounds with precisely tailored structures and properties, expanding their utility in advanced material design researchgate.net. For example, Triethoxyoctylsilane derivatives may find applications in the synthesis of functional materials with improved stability and mechanical properties xdbiochems.com.

Advanced Computational Modeling for Predicting Material Performance (e.g., DFT, Molecular Dynamics)

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are poised to play a pivotal role in accelerating the design and optimization of Triethoxyoctylsilane-based materials. These methods serve as powerful tools for complementing experimental findings and elucidating phenomena at the atomic and molecular levels arxiv.orgnih.gov.

Computational modeling can predict various aspects of material performance, including surface interactions, self-assembly behaviors, mechanical properties, and barrier characteristics. For instance, ReaxFF-MD simulations are utilized to evaluate energetic performance and unravel atomistic mechanisms underlying the interactions of coating materials researchgate.net. Furthermore, computational models can rationalize electrochemical performance, providing insights into corrosion protection mechanisms unimi.it. The application of machine learning molecular dynamics (MLMD) simulations is particularly well-suited for investigating high-temperature properties and accurately reproducing thermal behaviors, offering a significant advantage in material development arxiv.org. By reducing the need for extensive experimental trials, these computational approaches can substantially lower research and development costs and expedite the discovery of new materials with desired properties.

Integration of Triethoxyoctylsilane in Multifunctional Hybrid Systems

A significant future research direction involves the integration of Triethoxyoctylsilane into multifunctional hybrid systems, leveraging its unique properties to create materials with synergistic performance. Triethoxyoctylsilane is already a key component in hybrid organic-inorganic materials mdpi.comnih.govresearchgate.netmdpi.com. Future work will focus on combining it with diverse materials, including polymers, nanoparticles, and various inorganic substrates, to engineer advanced functional materials.

Examples of such integrations include:

Enhanced Hydrophobic and Oleophobic Coatings: Developing coatings with superior water and oil repellency by optimizing the incorporation of Triethoxyoctylsilane with other hydrophobic agents or by introducing fluoroalkyl groups researchgate.netecopowerchem.com.

Corrosion Protection: Creating durable coatings for metals like stainless steel by forming robust metal-O-Si bonds and a hydrophobic siloxane layer, offering superior corrosion resistance researchgate.net.

Smart Textiles: Integrating Triethoxyoctylsilane with metal-organic frameworks (MOFs) on fabrics to produce superhydrophobic textiles with additional functionalities such as antibacterial properties, self-cleaning capabilities, UV shielding, and anti-icing performance scispace.com.

Construction Materials: Further exploring its use as an admixture for internal hydrophobization of cementitious building materials, enhancing their durability and water resistance researchgate.netvaluemarketresearch.com.

Optically Enhancing Coatings: Developing hybrid nanosilica compositions that incorporate Triethoxyoctylsilane for applications like impact protection, corrosion resistance, and as antireflective coatings google.com.

Mechanically Robust Systems: Designing multifunctional hybrid coatings with improved mechanical resistance (e.g., hardness and flexibility) by combining Triethoxyoctylsilane with other silane (B1218182) precursors like tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS) researchgate.netmdpi.com.

These hybrid systems aim to achieve a combination of properties that are not possible with individual components, leading to innovative materials for various industries.

Sustainable Synthesis and Application Strategies for Triethoxyoctylsilane

The increasing global emphasis on sustainability and stricter environmental regulations necessitate the development of greener synthesis and application strategies for Triethoxyoctylsilane. Future research will align with green chemistry principles to minimize environmental impact throughout its lifecycle.

Key areas of focus include:

Green Synthesis Routes: Investigating alternative, more sustainable synthetic pathways for Triethoxyoctylsilane. This includes exploring methods like dehydrogenative coupling using air- and water-stable cobalt-based catalysts in green protic solvents nih.gov. Such approaches not only produce Triethoxyoctylsilane but also generate hydrogen as a valuable co-product, promoting a circular economy model nih.gov.

Solvent Reduction/Elimination: Developing synthesis and application methods that reduce or entirely eliminate the use of toxic or hazardous solvents. Examples include non-solvent (mechanochemical) modification processes for materials like cellulose (B213188), where silane coupling agents are grafted without traditional solvents researchgate.net.

Waste Minimization and Recyclability: Researching strategies to minimize waste generation during production and application, and exploring the recyclability or biodegradability of Triethoxyoctylsilane-modified materials at the end of their life cycle.

Eco-Friendly Applications: Promoting its use in applications where its low environmental impact is a significant advantage, such as in eco-friendly oil spill remediation solutions acs.org. The growing demand for eco-friendly products and stringent environmental regulations are already driving the preference for sustainable additives like Triethoxyoctylsilane in various industries, indicating a favorable outlook for its continued development in this direction valuemarketresearch.com.

These sustainable approaches will not only enhance the environmental profile of Triethoxyoctylsilane but also contribute to its long-term market viability and broader adoption in an increasingly eco-conscious world.

Q & A

Q. In oxygen-sensitive optical sensors, how is OTES utilized as a precursor in organic modified silicates (ORMOSILs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.